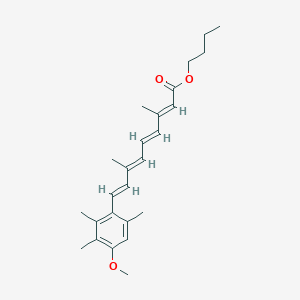

![molecular formula C14H11F4NO2S B1320841 Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 317319-35-0](/img/structure/B1320841.png)

Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

Übersicht

Beschreibung

Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. These compounds are of significant interest due to their diverse range of biological activities and their use as intermediates in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thioamides with various reagents. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromophenyl-fluorophenyl compound and ammonium acetate . These methods demonstrate the versatility of thiazole synthesis, which can be adapted to introduce various substituents into the thiazole ring.

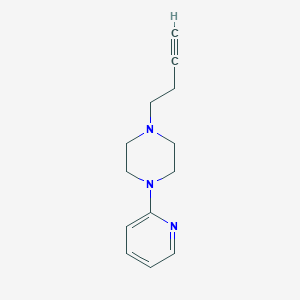

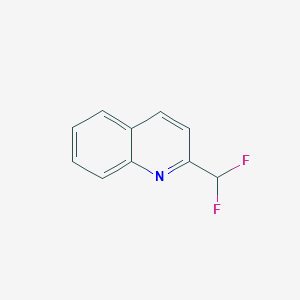

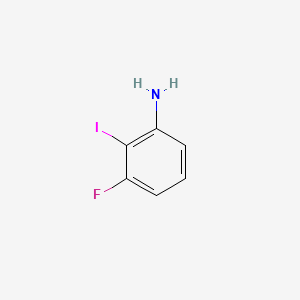

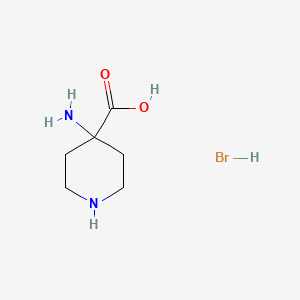

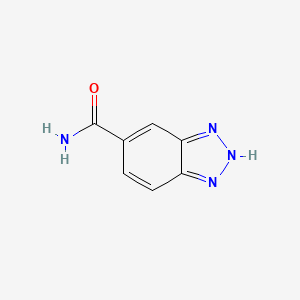

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystallographic behavior of a related compound, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, was analyzed by X-ray diffraction and further investigated using density functional theory (DFT) . The molecular geometry optimization and vibrational assignments provide insights into the stability and electronic properties of the molecule.

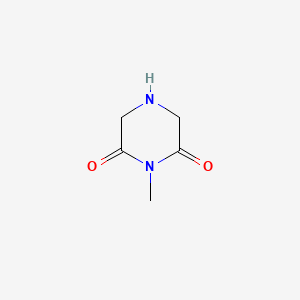

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. Ethyl phenylsulfinyl fluoroacetate, for example, can be alkylated with a range of alkyl halides and Michael acceptors, leading to α-fluoro-α,β-unsaturated ethyl carboxylates, which are important intermediates for fluorine-containing biologically active compounds . The photolysis of related compounds in the presence of thioamides can yield thiazole-5-carboxylate esters , demonstrating the reactivity of the thiazole ring under different conditions.

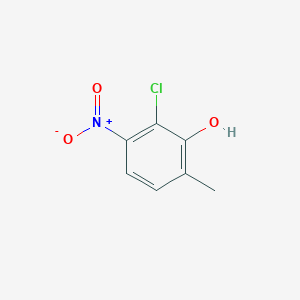

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as fluorine and the trifluoromethyl group can affect the compound's reactivity and physical properties. The molecular electrostatic potential (MEP) map of a related compound shows negative potential sites on electronegative atoms and positive potential sites around hydrogen atoms, indicating possible sites for hydrogen bonding and reactivity . The synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate included thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which provide information on the thermal stability of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound has been used in the synthesis of thiazole-5-carboxylate esters through photolysis, demonstrating its utility in organic synthesis (Fong et al., 2004).

- It acts as an intermediate in the preparation of novel thiazole compounds with anti-bacterial activities (Qiu Li-ga, 2015).

- This chemical is pivotal in the synthesis of 2-aminoethyl-5-carbethoxythiazoles, demonstrating its versatility in producing a variety of thiazole derivatives (Boy & Guernon, 2005).

Application in Anticancer Research

- Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate has been utilized in synthesizing compounds with potential anticancer activity, particularly against breast cancer cells (Sonar et al., 2020).

Novel Heterocyclic Synthesis

- It has been employed in the creation of diverse heterocycles, indicating its significance in expanding the range of available organic compounds for various applications (Shafiee et al., 1981).

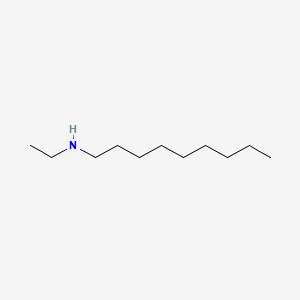

Drug Development and Biological Activities

- Research on thiazole derivatives, including ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, has contributed to the development of new drugs with potential antibacterial and antifungal properties (Nagarajappa et al., 2022).

- The compound's derivatives have been explored for their herbicidal and fungicidal activities, highlighting its agricultural applications (Mo et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F4NO2S/c1-3-21-13(20)11-7(2)19-12(22-11)9-5-4-8(6-10(9)15)14(16,17)18/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEYGYRMGBUFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=C(C=C(C=C2)C(F)(F)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F4NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612156 | |

| Record name | Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |

CAS RN |

317319-35-0 | |

| Record name | 5-Thiazolecarboxylic acid, 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317319-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.